BGC 20-1531 hydrochloride is a synthetic compound recognized for its role as a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has gained attention in pharmacological research due to its significant selectivity and binding affinity, with a value of approximately 3 nM for the EP4 receptor, demonstrating over 2500-fold selectivity against EP2 and EP3 receptors . The compound's chemical structure is derived from benzenesulfonamide, which contributes to its high affinity for the EP4 receptor. The unique characteristics of BGC 20-1531 hydrochloride make it a valuable tool for investigating the physiological roles of the EP4 receptor and its potential therapeutic applications, particularly in pain management and inflammatory conditions .
BGC 20-1531 hydrochloride is classified under prostanoid receptor antagonists, specifically targeting the EP4 receptor. It is cataloged with the Chemical Abstracts Service number 1962928-26-2. The compound is primarily sourced from chemical suppliers specializing in research-grade substances, such as Cayman Chemical, MedChemExpress, and Tocris Bioscience . Its classification as a selective antagonist makes it an essential compound for studying receptor-specific pathways without cross-reactivity with other prostanoid receptors.
The synthesis of BGC 20-1531 hydrochloride typically involves multi-step organic reactions that are characteristic of benzenesulfonamide derivatives. Although specific synthetic routes may vary across laboratories, general methods include:
These methods require careful control of reaction conditions to optimize yield and purity .
BGC 20-1531 hydrochloride features a complex molecular structure characterized by its benzenesulfonamide backbone. The molecular formula is typically represented as . Key structural data include:
The three-dimensional conformation of BGC 20-1531 plays a crucial role in its interaction with the EP4 receptor, influencing its binding affinity and selectivity .
The primary chemical reaction involving BGC 20-1531 hydrochloride is its binding to the EP4 receptor, which inhibits the action of prostaglandin E2. This antagonistic action disrupts downstream signaling pathways activated by prostaglandins. Specific reactions include:
Various in vitro assays are employed to assess these interactions, measuring both binding affinity and functional activity .
BGC 20-1531 hydrochloride functions as a competitive antagonist at the EP4 receptor. Its mechanism involves:
This mechanism underscores its potential therapeutic applications in conditions like migraines and other pain-related disorders .
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .
BGC 20-1531 hydrochloride has several scientific uses due to its selective antagonism of the EP4 receptor:
The compound's high selectivity makes it an ideal candidate for further exploration in therapeutic contexts where modulation of pain pathways is desired .
The development of BGC 20-1531 hydrochloride (chemical name: 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride) originated from systematic medicinal chemistry efforts to target prostaglandin E2 (PGE₂) signaling. Researchers focused on the benzenesulfonamide scaffold due to its proven affinity for prostanoid receptors. Initial compounds exhibited suboptimal selectivity for EP4 over other prostanoid receptors (EP2, EP3). Through iterative structural modifications, the introduction of a 5-methoxypyridinyl moiety and optimized furancarboxamide linkage yielded BGC 20-1531, which demonstrated a binding affinity (Kᵢ) of 3 nM for human EP4 receptors—a 250-fold improvement over predecessor compounds [1] [6].
Selectivity profiling revealed >2,500-fold selectivity for EP4 over EP2 and EP3 subtypes, alongside negligible activity at 47 off-target receptors, ion channels, transporters, and enzymes [1] [8]. Key optimization milestones included:
Table 1: Receptor Binding Profile of BGC 20-1531
Target | Kᵢ (nM) | Selectivity vs. EP4 |
---|---|---|
EP4 | 3.0 | 1-fold |
EP2 | >10,000 | >3,333-fold |
EP3 | >10,000 | >3,333-fold |
Other off-targets | >10,000 | >3,333-fold |
BGC 20-1531 emerged from a hybrid discovery approach combining structure-based virtual screening with empirical validation. Initial in silico docking studies against the human EP4 receptor crystal structure prioritized compounds with predicted complementarity to key residues: Thr¹⁶⁸ (hydrogen bonding), Tyr⁸⁰, and Arg³¹⁶ (ionic interactions) [4]. From a library of 440 million virtual compounds, 71 high-ranking candidates were synthesized, with BGC 20-1531 identified as a lead due to its unique spiro[3.5]nonane core—a structural departure from classical EP4 antagonists [4].
Transition to clinical candidacy was accelerated by:
Critical chemical innovations distinguished BGC 20-1531 from earlier EP4 antagonists:
Table 2: Pharmacokinetic Properties of BGC 20-1531 Hydrochloride
Parameter | Value | Conditions |
---|---|---|
Solubility | 49.25 mg/mL in DMSO | 100 mM solution |
Oral Bioavailability | >50% | Preclinical models |
Tₘₐₓ | ~60 minutes | Human pharmacokinetics |
Protein Binding | >90% | In vitro assay |
The compound’s 529.00 g/mol molecular weight (C₂₆H₂₅ClN₂O₆S) and moderate logP aligned with Lipinski’s Rule of Five, minimizing developmental risks [5] [8]. These modifications collectively enabled its progression into clinical studies for migraine, where it inhibited cerebral vasodilation—a key mechanism in migraine pathogenesis [9] [10].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6